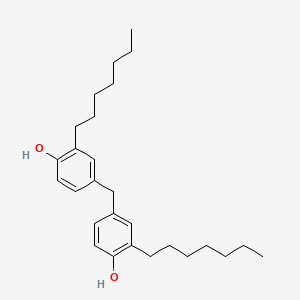
4,4'-Methylenebis(2-heptylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2-heptylphenol) is an organic compound characterized by the presence of two phenolic groups connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2-heptylphenol) typically involves the condensation of heptylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two phenolic groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(2-heptylphenol) may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Methylenebis(2-heptylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2-heptylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(2-heptylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors and proteins
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenebis(2-methylphenol): Similar structure but with methyl groups instead of heptyl groups.
4,4’-Methylenebis(2-methoxyphenol): Contains methoxy groups instead of heptyl groups.
Bisphenol A: Another compound with two phenolic groups connected by a methylene bridge, but with different substituents.
Uniqueness: 4,4’-Methylenebis(2-heptylphenol) is unique due to its heptyl substituents, which impart distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
88448-62-8 |
|---|---|
Molekularformel |
C27H40O2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
2-heptyl-4-[(3-heptyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H40O2/c1-3-5-7-9-11-13-24-20-22(15-17-26(24)28)19-23-16-18-27(29)25(21-23)14-12-10-8-6-4-2/h15-18,20-21,28-29H,3-14,19H2,1-2H3 |
InChI-Schlüssel |
VMSJVSHAXGGFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















